1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-bromopyridin-2-yloxy group at the 3-position and an ethanone bridge linked to a 1H-pyrazole moiety. Its synthesis likely involves coupling reactions between bromopyridine intermediates and pyrrolidine derivatives, followed by functionalization with pyrazole-ethanone groups .
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-11-2-3-13(16-8-11)21-12-4-7-18(9-12)14(20)10-19-6-1-5-17-19/h1-3,5-6,8,12H,4,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVACAOKCDUYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by the introduction of the bromopyridine moiety. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones or similar compounds.
Introduction of Bromopyridine Moiety: This step may involve nucleophilic substitution reactions where a bromopyridine derivative is reacted with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Derivatives
- Structure : Replaces the bromopyridinyl-pyrrolidinyl group with a naphthyl moiety.
- Activity: Demonstrated cytotoxicity in mouse fibroblast and human neuroblastoma cell lines (IC₅₀ values: 12–50 μM) via MTS assays.
- Synthesis : Prepared via oxime esterification of acyl chlorides, differing from the target compound’s coupling strategies .
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Oxime Ethers
- Structure: Incorporates oxime ethers at the ethanone position.
- Activity: Exhibited antifungal activity against Candida tropicalis (MIC: 12.5 μg/mL), suggesting that substituents on the ethanone bridge modulate biological target specificity .
Bromopyridine-Containing Analogues
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone
- Structure: Features a 5-bromopyridin-3-yl group linked to an amino-pyrrole via a methanone bridge.
- Key Difference: The pyridinyl substituent’s position (3- vs.
5-((3R)-3-((4-(4-Acetylcyclohex-1-en-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one
- Structure : Shares the pyrrolidinyl-oxypyridine core but incorporates a pyridazinyl-chloride group.
- Application: Used in TRK kinase inhibition for cancer therapy, highlighting the pharmacological relevance of bromopyridine-pyrrolidine hybrids.
Pyrrolidine-Based Heterocycles with Varied Backbones
(1r,2s)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol Derivatives
- Structure: Replaces the ethanone-pyrazole unit with a propanol-piperazinyl system.
- Activity: Designed as kinase inhibitors, these compounds emphasize the versatility of pyrrolidine scaffolds in drug design. The hydroxyl group introduces polarity, contrasting with the lipophilic ethanone linker in the target compound .
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
- Structure : Substitutes pyrazole with a benzimidazole ring.
- Effect of Heterocycle: The benzimidazole’s planar structure and trifluoromethyl group enhance π-π stacking and metabolic stability, whereas pyrazole offers hydrogen-bond donor/acceptor versatility .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The pyrrolidine-oxypyridine core is a versatile scaffold for kinase inhibitors, with bromine atoms enhancing halogen bonding in target interactions .
- Substituent Effects: Pyrazole-ethanone derivatives exhibit tunable bioactivity based on aryl substituents; naphthyl groups favor cytotoxicity, while oxime ethers enhance antifungal properties .
- Synthetic Accessibility : Bromopyridine intermediates (e.g., 2-(5-bromopyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one) enable modular synthesis, supporting rapid diversification .
Biological Activity
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a compound that combines a bromopyridine moiety, a pyrrolidine ring, and a pyrazole structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structural features may enhance its interaction with biological targets, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15BrN2O2. The compound's structure includes:
- Bromopyridine Moiety : Known for its role in enhancing biological activity through interactions with enzymes and receptors.
- Pyrrolidine Ring : Contributes to the compound's conformational flexibility and binding affinity.
- Pyrazole Group : Recognized for its diverse pharmacological properties.
Pharmacological Applications
Research indicates that compounds containing pyrazole and pyrrolidine structures exhibit a wide range of biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, compounds similar to the target compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays .
- Antimicrobial Properties : Studies have demonstrated that pyrazole-containing compounds can exhibit antibacterial activity against pathogens like E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their efficacy against these bacteria .
- Anticancer Potential : Certain derivatives have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Monoamine Oxidase Inhibition : Some studies have highlighted the potential of pyrazole derivatives as monoamine oxidase (MAO) inhibitors, which could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The bromopyridine moiety can interact with active sites of enzymes, modulating their activity.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways related to inflammation and cell growth.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Pyrazole Derivatives as Anti-inflammatory Agents : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production in vitro. The most active compounds demonstrated up to 85% inhibition compared to standard anti-inflammatory drugs .
- Antimicrobial Activity Evaluation : A study evaluated a range of pyrazole compounds against bacterial strains, revealing that certain derivatives exhibited significant antibacterial activity at low concentrations, highlighting their potential as new antimicrobial agents .
- Cancer Cell Line Studies : Research involving pyrazole derivatives showed promising results in inhibiting the growth of various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
